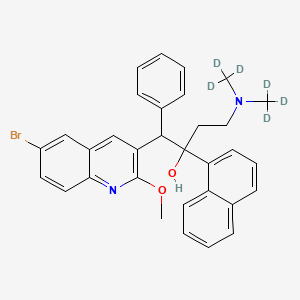![molecular formula C59H87N19O16 B12381827 H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” is a synthetic peptide with potential applications in various scientific fields. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reactions: Sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: Formation of cyclic structures through specific reaction conditions, often involving the use of coupling agents like HBTU or DIC.
Cleavage and Purification: Removal of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: HBTU, DIC, EDC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide, such as oxidized or reduced forms, or peptides with substituted amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Studied for its potential catalytic properties in various chemical reactions.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Protein-Protein Interactions: Used to study interactions between proteins and peptides.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, such as receptors or enzymes. The pathways involved may include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Arg-Gly-Asp-D-Phe-Lys]: A similar cyclic peptide with known biological activities.
H-Glu(1)-cyclo[Arg-Gly-Asp-D-Phe-Lys]: Another variant with a different sequence.
Uniqueness
The uniqueness of “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” lies in its specific sequence and structure, which may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C59H87N19O16 |
|---|---|
Molecular Weight |
1318.4 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1 |
InChI Key |
HBRYUNRKUGWZGH-LMKMLFLWSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


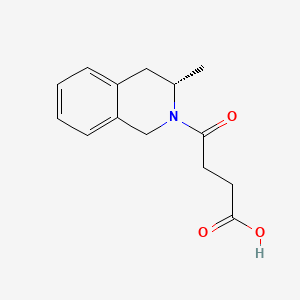
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
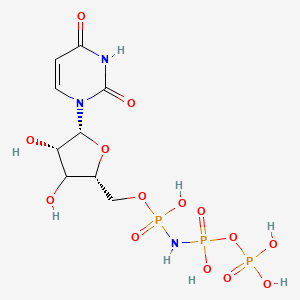
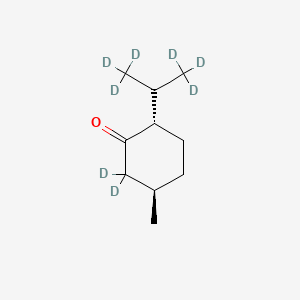
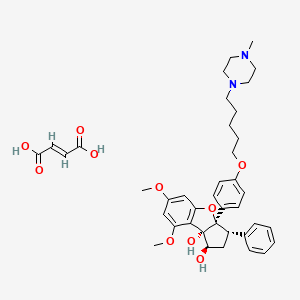
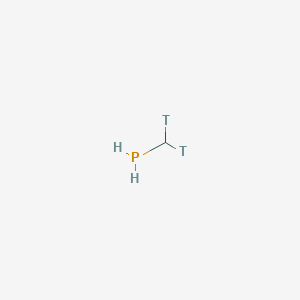
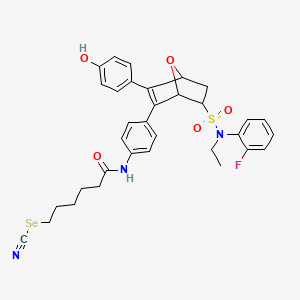
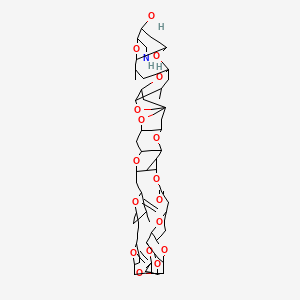



![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

